2-(3-chlorothiophen-2-yl)acetic acid
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Overview
Description
2-(3-chlorothiophen-2-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the third position and an acetic acid group at the second position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-3-acetic acid with N-chlorosuccinimide in the presence of a suitable solvent like acetic acid and benzene under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(3-chlorothiophen-2-yl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the acetic acid group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified acetic acid groups.
Scientific Research Applications
2-(3-chlorothiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-chlorothiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorothiophen-3-yl)acetic acid
- 2-(5-chlorothiophen-2-yl)acetic acid
- Thiophene-2-acetic acid
Uniqueness
2-(3-chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and the acetic acid group on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
863431-58-7 |
---|---|
Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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